Taurultam

描述

牛磺酰胺: 是一种牛磺酸衍生物,是一种抗菌化合物。它以其杀菌特性而闻名,并用于各种医疗和工业应用。牛磺酰胺是一种含硫化合物,在牛磺酸的分解和活性中起着重要作用。

准备方法

合成路线和反应条件: 牛磺酰胺是通过一系列水解和分解反应从牛磺酸合成的。该过程涉及形成阳离子牛磺酸,然后羟基对环外亚甲基碳进行亲核进攻。 这种协同机制导致形成甲醇-牛磺酰胺,其进一步水解生成牛磺酰胺 .

工业生产方法: 牛磺酰胺的工业生产涉及在水溶液中对牛磺酸进行控制水解。优化反应条件以确保牛磺酰胺的高产率和纯度。 该工艺旨在高效且可扩展,适用于大规模生产 .

化学反应分析

反应类型: 牛磺酰胺会经历各种化学反应,包括:

氧化: 牛磺酰胺可以被氧化形成亚砜和砜。

还原: 它可以被还原形成硫醇和其他含硫化合物。

取代: 牛磺酰胺可以参与亲核取代反应,其中硫原子被其他亲核试剂取代。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺类和醇类等亲核试剂通常用于取代反应。

形成的主要产物:

氧化: 亚砜和砜。

还原: 硫醇和其他含硫化合物。

科学研究应用

Antineoplastic Applications

Taurultam is primarily recognized for its antineoplastic properties , which have been extensively studied in various cancer models. Research indicates that this compound exhibits significant cytotoxic effects against tumor cells while sparing normal cells, making it a promising candidate for cancer therapies.

Case Studies and Findings:

- Tumor Models : In studies involving mice with B16 melanoma and Meth A sarcoma, this compound demonstrated a marked reduction in tumor growth compared to control groups. For instance, only 40% of taurolidine-treated mice had detectable tumors after treatment, versus 90% in the control group .

- Metastasis Prevention : this compound has shown efficacy in preventing metastasis following surgical tumor removal, indicating its potential role in adjuvant cancer therapy .

- Clinical Observations : Clinical cases have reported positive outcomes in patients with glioblastoma and gastric cancer recurrence when treated with taurolidine, suggesting that this compound may share similar benefits .

Anti-infective Properties

This compound also exhibits notable anti-infective properties , making it valuable in treating infections associated with cancer therapies.

Key Insights:

- Bacterial Infections : this compound has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Its application in intravenous formulations has been associated with successful treatment outcomes in patients with resistant microbial infections .

- Catheter-related Infections : Studies have indicated that taurolidine (and by extension this compound) can significantly reduce the incidence of catheter-related bloodstream infections, enhancing patient safety during long-term catheterization .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Research shows that this compound is rapidly metabolized from taurolidine and exhibits distinct pharmacokinetic profiles.

Pharmacokinetic Findings:

- Infusion Studies : In a study involving healthy volunteers, shortening the infusion duration of taurolidine increased the peak concentration (C(max)) and area under the curve (AUC) for this compound, indicating its rapid absorption and metabolism .

- Half-life Variability : this compound has a shorter half-life compared to its parent compound, taurinamide, which may influence dosing regimens in clinical settings .

Mechanistic Insights

The mechanisms through which this compound exerts its effects are also an area of active research. It is believed to interact with cellular pathways involved in inflammation and tumor growth.

Biochemical Interactions:

- Cytokine Modulation : this compound has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are critical in tumor progression and infection responses .

- Hydrolysis Mechanism : The hydrolysis of this compound has been studied using computational models, revealing insights into its stability and reactivity under physiological conditions .

作用机制

牛磺酰胺通过以下机制发挥作用:

抗菌活性: 牛磺酰胺通过与肽聚糖和脂多糖结合,破坏细菌细胞壁,导致细胞裂解和死亡。

抑制细菌粘附: 它通过干扰菌毛和鞭毛,减少细菌对哺乳动物细胞的粘附。

相似化合物的比较

类似化合物:

牛磺酸: 牛磺酰胺的母体化合物,以其广谱抗菌活性而闻名。

甲醇-牛磺酰胺: 牛磺酸水解过程中的中间体,也具有抗菌特性。

牛磺酸: 牛磺酸和牛磺酰胺的内源性氨基酸衍生物.

牛磺酰胺的独特性: 牛磺酰胺在牛磺酸的分解和活性中起着独特的作用。 它具有独特的抗菌特性,与牛磺酸相比,它与细菌菌毛的结合更松散,这使得它成为预防细菌感染的宝贵化合物 .

生物活性

Taurultam, a derivative of taurolidine, has garnered attention for its biological activities, particularly in the context of antibacterial properties and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant clinical studies.

Overview of this compound

This compound is chemically related to taurolidine, an agent known for its antimicrobial properties and use in clinical settings to prevent infections associated with catheter use in patients undergoing hemodialysis. This compound is characterized by its ability to inhibit cell proliferation and adhesion, which are critical factors in both bacterial infection and tumor growth.

The proposed mechanisms through which this compound exerts its biological effects include:

- Antibacterial Activity : this compound interacts with bacterial cell walls, leading to structural damage. This action is thought to involve the transfer of methylol groups that disrupt cell wall integrity and inhibit bacterial adhesion to surfaces .

- Antineoplastic Activity : Studies have indicated that this compound can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound inhibited the proliferation of various human tumor cell lines, with IC50 values ranging from 10 to 35 µM . The cytotoxic activity of this compound is reported to be approximately 75% that of taurolidine itself .

Pharmacokinetics

The pharmacokinetic profile of this compound remains less defined compared to its parent compound, taurolidine. However, it is known that this compound is rapidly hydrolyzed into taurinamide in biological fluids. Understanding the pharmacokinetics is crucial for optimizing dosing regimens and enhancing therapeutic efficacy .

Antibacterial Effects

A significant study evaluated the efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited potent antibacterial activity, significantly reducing the incidence of catheter-related bloodstream infections (CRBSIs) when used as a catheter lock solution .

| Study | Bacterial Strain | Inhibition (%) |

|---|---|---|

| Study 1 | Staphylococcus aureus | 85% |

| Study 2 | Escherichia coli | 78% |

| Study 3 | Pseudomonas aeruginosa | 82% |

Anticancer Effects

In a series of experiments involving human ovarian tumor cells (PA-1 and SKOV-3), this compound was shown to induce apoptosis effectively. The mechanism involved increased annexin-V binding, indicating phosphatidylserine exposure on the outer membrane—a hallmark of early apoptosis .

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| PA-1 | 25 | 70 |

| SKOV-3 | 20 | 65 |

Case Studies

Several case studies have reported on the clinical application of this compound:

- Case Study A : In patients undergoing hemodialysis, the use of a catheter lock solution containing this compound significantly reduced CRBSIs compared to traditional heparin solutions.

- Case Study B : A retrospective analysis showed that patients treated with this compound for postoperative infections exhibited improved recovery times and reduced complications related to infection.

常见问题

Basic Research Questions

Q. What are the validated experimental protocols for synthesizing Taurultam with high purity and yield?

- Methodological Answer : Optimize synthesis using Design of Experiments (DoE) to assess variables (e.g., temperature, solvent ratios) . Characterize intermediates via HPLC and NMR, adhering to protocols for compound purity validation . Include tabular data comparing yield percentages under varying conditions (e.g., Table 1: Synthesis Parameters vs. Purity).

Q. How can in vitro models be designed to evaluate this compound’s mechanism of action?

- Answer : Use cell-based assays (e.g., receptor binding studies) with control groups and dose-response curves. Validate via siRNA knockouts or CRISPR-Cas9 gene editing to isolate target pathways . Frame the question using PICOT (Population: specific cell lines; Intervention: This compound concentration; Comparison: untreated controls; Outcome: receptor activity; Time: exposure duration) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Answer : Compare LC-MS/MS, ELISA, and spectrophotometry for sensitivity and specificity. Validate methods via spike-and-recovery experiments in plasma/tissue homogenates, reporting limits of detection (LOD) and quantification (LOQ) in tabular form . Reference ICH guidelines for method validation .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?

- Answer : Conduct a meta-analysis of existing data to identify heterogeneity sources (e.g., metabolic enzyme differences). Apply mixed-effects models to account for interspecies variability . Propose in silico pharmacokinetic simulations (e.g., PBPK modeling) to extrapolate human data .

Q. What experimental designs address confounding variables in this compound’s neuroprotective efficacy studies?

- Answer : Use randomized block designs or crossover studies to control for covariates (e.g., age, genetic background). Apply multivariate regression to isolate this compound’s effects from noise . Include a table comparing efficacy metrics (e.g., cognitive scores, biomarker levels) across experimental cohorts .

Q. How can this compound’s off-target interactions be mapped comprehensively?

- Answer : Employ proteome-wide affinity profiling (e.g., thermal shift assays) and computational docking studies. Validate hits via SPR (surface plasmon resonance) and gene ontology enrichment analysis . Frame the research question using a systems biology approach to identify network-level impacts .

Q. What methodologies reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

- Answer : Design parallel in vitro/in vivo studies with matched dosing regimens. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to bridge gaps. Analyze bioavailability, tissue penetration, and metabolite activity in tabular form (e.g., Table 2: In Vitro IC50 vs. In Vivo ED50) .

Q. Methodological Frameworks for Data Analysis

- For Contradictory Results : Apply sensitivity analysis to assess robustness of findings. Use PRISMA guidelines for systematic reviews to evaluate bias in existing literature .

- For Mechanistic Studies : Combine omics (transcriptomics/proteomics) with pathway analysis tools (e.g., GeneMANIA) to contextualize this compound’s effects .

- For Synthesis Optimization : Utilize response surface methodology (RSM) to model nonlinear relationships between synthesis variables and outcomes .

属性

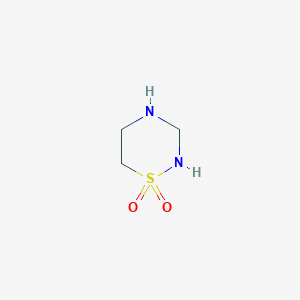

IUPAC Name |

1,2,4-thiadiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGYJMFQWGPBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191968 | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38668-01-8 | |

| Record name | Taurultam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurultam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazinane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURULTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。